molecular formula C30H52O B1674158 Friedelanol CAS No. 5085-72-3

Friedelanol

Cat. No. B1674158
CAS RN: 5085-72-3
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-VFVHYXPPSA-N
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Description

Friedelanol is a pentacyclic triterpenoid with the molecular formula C30H52O . It is commonly distributed in plants and found in edible fruits and vegetables .


Synthesis Analysis

Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . Friedelanol is a b-diketone that occurs naturally in the roots of B. dracunculifolia .


Molecular Structure Analysis

Friedelanol has a molecular weight of 428.733 Da . It is one of the major pentacyclic terpenes present in the cork of different plants .


Chemical Reactions Analysis

Friedelin and its derivative 3β-friedelinol have diverse biological activities such as anti-inflammatory, antibacterial, and antiviral agents . These compounds are considered promising candidates for drug development .


Physical And Chemical Properties Analysis

Friedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a flash point of 199.6±12.3 °C . It has a molar refractivity of 132.3±0.3 cm3 .

Scientific Research Applications

Antinociceptive Activity

Research has identified Friedelanol among compounds with potent antinociceptive effects. A study on Maytenus robusta highlighted a derivative of Friedelanol exhibiting significant dose-dependent antinociceptive activity, which was more effective than aspirin and paracetamol in animal models (Niero et al., 2006).

Antidermatophytic Activity

Friedelanol has also been studied for its antifungal properties, especially against dermatophytic fungi. Its derivatives showed promising antidermatophytic activities in studies involving compounds isolated from Syzygium jambos (Kuiaté et al., 2007).

Antiviral Properties

Significant antiviral activities have been attributed to Friedelanol, particularly against human coronaviruses. Its potency suggests potential for the development of new antiviral drugs, indicating a promising scaffold for future pharmaceuticals (Chang et al., 2012).

Anti-Newcastle Disease Virus Activity

Friedelanol derivatives have shown activity against the Newcastle Disease Virus (NDV), a significant threat to the poultry industry. This suggests potential applications in veterinary medicine, especially for poultry health (Credo et al., 2022).

Inhibition of Cellular Senescence

The compound has been investigated for its role in inhibiting cellular senescence, a process associated with aging and age-related diseases. This suggests potential applications in anti-aging treatments and the management of aging-associated conditions (Yang et al., 2011).

Safety And Hazards

When handling Friedelanol, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing .

Future Directions

Friedelanol and its derivatives have broad biological activities and their potential cytotoxic activity indicates they have a promising future in the control of various diseases . The use of Friedelanol as nutraceutical and cosmeceutical agents as well as the industrial applications is a new trend .

properties

IUPAC Name

(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-VYFOYESCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Friedelanol

CAS RN

5085-72-3
Record name Friedelan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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